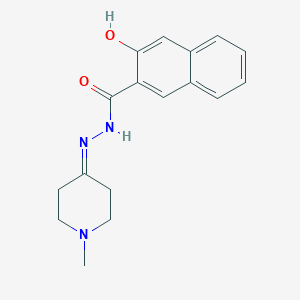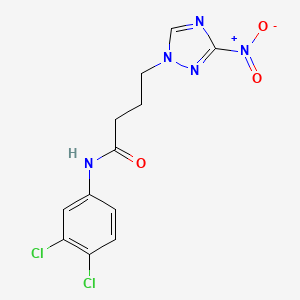![molecular formula C13H18N2O4S B5684957 5-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B5684957.png)
5-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid is a complex organic compound that features a thiophene ring, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the carbamoyl, ethyl, and methyl groups through a series of substitution reactions. The final step often involves the formation of the oxopentanoic acid moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbamoyl group can produce amines.
Scientific Research Applications
5-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, potentially inhibiting their activity. The carbamoyl group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Similar thiophene ring structure but lacks the carbamoyl and oxopentanoic acid groups.
5-Methylthiophene-2-carboxylic acid: Contains a methyl group on the thiophene ring but lacks the carbamoyl and oxopentanoic acid groups.
3-Carbamoylthiophene: Contains the carbamoyl group but lacks the ethyl, methyl, and oxopentanoic acid groups.
Uniqueness
5-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the carbamoyl, ethyl, and methyl groups on the thiophene ring, along with the oxopentanoic acid moiety, makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-[(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-3-8-7(2)20-13(11(8)12(14)19)15-9(16)5-4-6-10(17)18/h3-6H2,1-2H3,(H2,14,19)(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNWQHCSJNKBAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)CCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(hexanoylamino)ethyl]-4-hydroxy-2-oxochromene-3-carboxamide](/img/structure/B5684886.png)
![[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-(3-fluoroimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B5684887.png)
![3-[2-(5-acetyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5684894.png)

![diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B5684898.png)
![Methyl 3-[(3-methoxyphenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B5684903.png)
![4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5684910.png)
![1-[4-acetyl-1-(3-amino-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B5684918.png)
![{2-[4-(1H-indol-4-ylmethyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5684929.png)
![[2-(3-{[rel-(1S,5R)-3-benzyl-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethyl]amine dihydrochloride](/img/structure/B5684932.png)
![N,N-dimethyl-6-(1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-4-yl)-2-pyrazinecarboxamide](/img/structure/B5684936.png)
![5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one](/img/structure/B5684953.png)
![(3-methyl-3-phenylpiperidin-1-yl)-[2-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B5684968.png)
